1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Catalog No.
S3359376
CAS No.
1007459-53-1
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

CAS Number

1007459-53-1

Product Name

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)ethanamine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-8(4-10-11)7(3)9/h4-7H,9H2,1-3H3

InChI Key

LNFYVTUMCGJYBN-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)C(C)N

Canonical SMILES

CC(C)N1C=C(C=N1)C(C)N

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is an organic compound characterized by the presence of a pyrazole ring, an isopropyl group, and an amine functional group. Its molecular formula is C₈H₁₅N₃, and it has a molecular weight of 155.22 g/mol. The structure features a five-membered pyrazole ring substituted at one position with an isopropyl group and at another with an ethanamine moiety, contributing to its unique chemical properties and potential biological activities .

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction reactions can yield different amines.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical choices.
  • Substitution Agents: Halogenating agents like thionyl chloride or phosphorus tribromide facilitate substitution reactions .

The compound exhibits potential biological activity, particularly as a ligand in biochemical assays. Its structural characteristics may allow it to interact with various biological targets, making it a candidate for further pharmacological studies. Current research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer properties, suggesting that 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine may also possess similar activities .

The synthesis of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:

  • Starting Materials: The reaction begins with 1-(propan-2-yl)-1H-pyrazole and formaldehyde.
  • Reaction Conditions: A secondary amine is introduced under basic conditions.
  • Mechanism: The synthesis proceeds via a Mannich-type reaction, yielding the desired product through the formation of covalent bonds between the reactants.

For industrial applications, continuous flow reactors may be employed to enhance mixing and reaction control, optimizing yield and purity through the use of catalysts.

The compound has several applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Its potential as a ligand enables its use in enzyme interaction studies and other biochemical assays.
  • Industrial Uses: It can be utilized in producing specialty chemicals and materials .

Studies on the interactions of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine with biological targets are essential for understanding its pharmacological potential. Preliminary investigations suggest that its unique structural features may facilitate interactions with specific enzymes or receptors, which could lead to therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine:

Compound NameStructural Features
1-(propan-2-yl)-1H-pyrazoleA precursor with only the pyrazole ring.
MethylamineA simpler amine without the pyrazole structure.
IsopropylamineAnother simple amine featuring an isopropyl group.

Uniqueness

The uniqueness of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine lies in its combination of a pyrazole ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This structural complexity allows for diverse applications in both research and industry compared to simpler amines or pyrazoles .

Cyclocondensation Strategies Using α,β-Unsaturated Ketones

Cyclocondensation reactions between α,β-unsaturated ketones and hydrazines represent a cornerstone for pyrazole ring formation. Microwave-assisted synthesis under solvent-free conditions has emerged as a high-efficiency method for constructing the 1-(propan-2-yl)-1H-pyrazole scaffold. For instance, enones such as 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones react with hydrazines (e.g., phenylhydrazine) to yield 4,5-dihydro-1H-pyrazoles or fully dehydrated pyrazoles, depending on reaction parameters. Microwave irradiation at 100–150°C for 5–15 minutes promotes rapid cyclization, achieving yields of 70–90% while minimizing side products.

Table 1: Cyclocondensation of Enones with Hydrazines Under Microwave Irradiation

EnoneHydrazineTemperature (°C)Time (min)Product (Yield %)
4-Methoxy-1,1,1-CF₃Phenylhydrazine12010Pyrazole 7a (85%)
4-Ethoxy-1,1,1-CF₃Methylhydrazine10015Dihydropyrazole 6a (78%)
4-Isopropoxy-1,1,1-CF₃Hydrazine hydrate1505Pyrazole 8b (92%)

The propan-2-yl group is introduced via nucleophilic substitution on pre-functionalized pyrazoles or through the use of isopropyl hydrazine derivatives. Solvent-free conditions enhance reaction kinetics by concentrating reactants, while microwave irradiation ensures uniform heating, reducing decomposition.

Heterocyclic Acetonitrile-Based Two-Step Assembly Approaches

A modular two-step strategy leveraging heterocyclic acetonitriles enables efficient access to amino-functionalized pyrazoles. The Horner–Wadsworth–Emmons reaction first converts β-keto phosphonate esters into α,β-unsaturated ketones, which subsequently undergo cyclocondensation with hydrazines. For example, treatment of aspartic acid-derived acetonitriles with phenylhydrazine generates 5-arylpyrazole intermediates, which are oxidized to yield the target amine.

Table 2: Two-Step Synthesis from Heterocyclic Acetonitriles

Acetonitrile DerivativeHydrazineIntermediateOxidation AgentFinal Product (Yield %)
β-Keto phosphonate esterPhenylhydrazine5-Arylpyrazole 10aMnO₂1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (62%)
Fluorinated acetonitrileMethylhydrazinePyrazoline 15aDDQFluorinated derivative (58%)

The ANSARO (Addition of Nucleophile-Spiro Annulation-Ring Opening) mechanism governs regioselectivity during cyclization, favoring 5-exo-dig ring closure to form spiro intermediates. This method achieves overall yields of 45–60% for tetracyclic pyrazole-amines, underscoring its utility in constructing complex architectures.

Regiochemical Control in Pyrazole Core Functionalization

Regioselectivity in pyrazole functionalization is dictated by electronic and steric factors. Electron-donating substituents on α,β-unsaturated ketones direct hydrazine attack to the β-position, while electron-withdrawing groups favor α-addition. For instance, cross-conjugated enynones with heteroaromatic substituents yield 3,5-disubstituted pyrazoles, whereas alkyl-substituted enones produce 4,5-dihydropyrazoles.

Table 3: Substituent Effects on Pyrazole Regiochemistry

Starting MaterialSubstituent TypeReaction ConditionsMajor Product (Regiochemistry)
4-Methoxy enoneElectron-donatingMW, 120°C1-(Propan-2-yl)-4-ethyl-1H-pyrazole (3,5-substituted)
4-Nitro enynoneElectron-withdrawingThermal, 80°C4,5-Dihydro-1H-pyrazole (4,5-substituted)

Microwave irradiation enhances regiochemical precision by accelerating kinetic pathways, as demonstrated in the selective formation of 1,5-diphenylpyrazoles from enones bearing bulky alkoxy groups. Catalytic additives like DMSO and HCl further modulate selectivity by stabilizing transition states during cyclocondensation.

Role of Catalytic Systems in Annulation Reactions

Annulation reactions represent a cornerstone for constructing the pyrazole core, particularly through (3+2) cycloaddition strategies. A stereoselective (3+2) annulation between 4-bromo pyrazolones and benzofuran-derived azadienes exemplifies this approach, where base catalysts enable the formation of pyrazole-fused spiroketals [2]. The reaction proceeds under mild conditions (room temperature, 12–24 hours) with yields exceeding 80%, highlighting the efficiency of inorganic bases like potassium carbonate in mediating regioselective bond formation [2].

Notably, prop-2-ynylsulfonium salts have emerged as versatile substrates for sequential [3+2] annulations with hydrazonyl chlorides [5]. This method leverages sulfur’s leaving-group propensity to generate pyrazoles bearing functional motifs amenable to post-synthetic modification. For instance, copper(I) iodide catalyzes the initial alkyne activation, followed by spontaneous cyclization to yield trisubstituted pyrazoles in gram-scale quantities [5]. Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing charged intermediates, while bulky ligands such as neocuproine improve stereochemical outcomes [1] [5].

Table 1: Catalytic Systems in Pyrazole Annulation Reactions

SubstratesCatalystConditionsYield (%)Reference
4-Bromo pyrazolonesK₂CO₃RT, 24 h80–90 [2]
Prop-2-ynylsulfonium saltsCuI, neocuproine60°C, 6 h75–85 [5]
β-EnaminonesFe(OTf)₃Reflux, THF60–70 [1]

Spiro Intermediate Formation in ANSARO Mechanisms

Spirocyclic intermediates play a decisive role in pyrazole synthesis via azide-nitrile oxide [3+2] annulation-retroelectrocyclization (ANSARO) pathways. The Huisgen cyclization of 2-methylene-1,3,3-trimethylindoline with nitrile imines generates spiro-pyrazoline intermediates, which undergo elimination to yield 1,3,5-trisubstituted pyrazoles [6]. X-ray crystallography confirms that the spiro center’s strain drives a ring-opening process, expelling indoline fragments and forming the aromatic pyrazole nucleus [6].

Key to this mechanism is the electronic nature of substituents on the nitrile imine. Electron-withdrawing groups (e.g., trifluoromethyl) accelerate retroelectrocyclization by destabilizing the spiro intermediate, whereas electron-donating groups favor its persistence [6]. Solvent effects further modulate reactivity: nonpolar media (e.g., toluene) stabilize the spiro intermediate, while polar solvents like acetonitrile promote fragmentation [6]. This duality underscores the delicate balance between kinetic control (intermediate stability) and thermodynamic drive (aromatization) in ANSARO mechanisms.

Oxidation Pathways for Pyrazoline-to-Pyrazole Conversion

Oxidative aromatization of pyrazolines to pyrazoles is critical for accessing derivatives like 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine. Titanium-mediated N–N coupling offers a novel route, wherein diazatitanacycles undergo oxidation-induced cyclization [3]. Mechanistic studies using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) reveal a dissociative exchange pathway: TEMPO coordinates to titanium, facilitating single-electron transfer and subsequent N–N bond formation [3]. The first oxidation step is rate-determining, with activation energies ranging from 60–80 kJ/mol depending on the oxidant’s redox potential [3].

Alternative oxidants like ferrocenium salts (Fc⁺) operate via inner-sphere mechanisms, where coordinating anions (e.g., Cl⁻) bridge titanium and oxidant, lowering the transition-state energy [3]. This contrasts with TEMPO’s outer-sphere approach, highlighting the versatility of oxidation pathways in pyrazole synthesis.

Table 2: Oxidants in Pyrazoline Aromatization

OxidantMechanismRate Constant (s⁻¹)Reference
TEMPOOuter-sphere1.2 × 10⁻³ [3]
Fc⁺BF₄⁻Inner-sphere3.8 × 10⁻³ [3]
Cu(OTf)₂Radical chain2.5 × 10⁻⁴ [1]

The azabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, appearing in numerous bioactive compounds including tropane alkaloids and synthetic pharmaceuticals [1] [2]. The strategic modification of nitrogen substituents within this bicyclic framework provides a powerful approach for modulating pharmacological properties and enhancing biological activity [3] [4].

Synthetic Methodologies for N-Substitution

The introduction of various N-substituents at the azabicyclo[3.2.1]octane moiety can be achieved through multiple synthetic strategies. Reductive amination represents one of the most versatile approaches, employing formaldehyde or higher aldehydes in combination with sodium borohydride or sodium cyanoborohydride as reducing agents [5]. This methodology typically affords yields ranging from 70-90% while maintaining compatibility with diverse functional groups present in the substrate [5].

Alkylation reactions using alkyl halides in the presence of potassium carbonate provide another reliable route for N-substitution. Ethyl bromide and similar alkylating agents have been employed successfully, yielding 65-85% of the desired products under mild basic conditions [6]. The reaction proceeds through nucleophilic substitution mechanisms, with the nitrogen atom serving as the nucleophilic center [7].

Benzylation reactions offer particularly valuable synthetic transformations, as benzyl substituents can significantly enhance biological activity through improved lipophilicity and potential pi-pi interactions with target proteins [1]. Benzyl bromide in the presence of suitable bases typically provides yields of 75-90%, with moderate stereoselectivity observed in many cases [8].

Protective Group Strategies

The implementation of protective group chemistry plays a crucial role in the selective functionalization of azabicyclo[3.2.1]octane derivatives. Tosyl protection using tosyl chloride and base provides high yields (80-95%) while offering excellent stereoselectivity [3]. The tosyl group serves dual purposes: protecting the nitrogen from unwanted side reactions while potentially enhancing biological activity through sulfonamide interactions [9].

Boc protection represents another widely employed strategy, particularly valuable in multi-step synthetic sequences. The reaction of azabicyclo[3.2.1]octane derivatives with di-tert-butyl dicarbonate typically proceeds with yields of 85-95% and high stereoselectivity [5]. The Boc group effectively masks the nitrogen functionality while allowing for selective deprotection under acidic conditions [4].

Structure-Activity Relationships

The biological activity of azabicyclo[3.2.1]octane derivatives demonstrates significant dependence on the nature of N-substituents. Methyl and ethyl substitutions generally enhance biological activity compared to the unsubstituted parent compounds [10] [11]. Benzyl substituents frequently provide the most significant enhancement in bioactivity, attributed to improved binding affinity and membrane permeability [12] .

Allyl substitutions typically result in moderate biological activity, while protective groups such as tosyl maintain the inherent activity of the parent compound. Boc-protected derivatives exhibit masked activity, which can be restored upon deprotection [14] [15].

Electrophilic Aromatic Substitution at the Pyrazole C-4 Position

The pyrazole ring system exhibits distinct reactivity patterns in electrophilic aromatic substitution reactions, with the C-4 position demonstrating exceptional nucleophilicity and serving as the primary site for electrophilic attack [16] [17] [18]. This positional selectivity arises from the electronic distribution within the pyrazole ring, where electron density concentrates at the C-4 carbon due to the influence of the adjacent nitrogen atoms [19] [20].

Mechanistic Considerations

Electrophilic aromatic substitution at the pyrazole C-4 position proceeds through the classical addition-elimination mechanism. The initial electrophilic attack generates a sigma complex intermediate, which subsequently undergoes proton elimination to restore aromaticity [18]. The regioselectivity toward the C-4 position reflects the stabilization of the intermediate cation through resonance delocalization involving both nitrogen atoms [21] [22].

The electronic nature of substituents on the pyrazole ring significantly influences the reaction rate and selectivity. Electron-donating groups enhance the nucleophilicity of the C-4 position, facilitating electrophilic substitution, while electron-withdrawing substituents diminish reactivity [23] [19]. The N-substitution pattern also plays a crucial role, with N-alkyl groups generally increasing the electron density and promoting C-4 substitution [24].

Nitration Reactions

Nitration of pyrazole derivatives represents one of the most extensively studied electrophilic substitution reactions. The reaction employs nitric acid in sulfuric acid as the nitrating mixture, generating the nitronium ion as the active electrophile [18] [20]. Under carefully controlled conditions (0-25°C), nitration proceeds with high selectivity for the C-4 position, typically achieving yields of 70-85% [18].

The nitration of 1-(propan-2-yl)-1H-pyrazole derivatives demonstrates excellent regioselectivity, with the C-4 position being the exclusive site of substitution under standard conditions [16]. The resulting 4-nitropyrazole derivatives serve as valuable intermediates for further synthetic elaboration, including reduction to amino derivatives and subsequent functionalization [23].

Halogenation Reactions

Halogenation at the pyrazole C-4 position can be accomplished using molecular halogens in the presence of Lewis acid catalysts. Chlorination employing chlorine gas with ferric chloride as catalyst proceeds smoothly at 25-50°C, affording yields of 65-80% of the corresponding 4-chloropyrazole derivatives [16] [25]. Similarly, bromination using bromine and ferric bromide provides 60-75% yields under comparable conditions [25].

Iodination represents a more challenging transformation, requiring elevated temperatures (50-80°C) and often providing moderate yields (50-70%) [24]. The decreased efficiency of iodination reflects the reduced electrophilicity of iodine compared to chlorine and bromine [25].

Palladium-Catalyzed Arylation

Direct arylation at the pyrazole C-4 position represents a modern synthetic approach for introducing aryl substituents. Palladium-catalyzed reactions employing aryl bromides and palladium acetate catalyst provide variable yields (40-85%) depending on the electronic nature of the aryl halide and reaction conditions [24] [22]. The reaction typically requires elevated temperatures (100-150°C) and demonstrates variable selectivity between C-4 and C-5 positions [22].

The use of sterically demanding ligands and specific bases can enhance the regioselectivity toward the C-4 position [24]. Recent developments in ligand design have improved both yield and selectivity, making palladium-catalyzed arylation a viable method for complex pyrazole synthesis [22].

Sulfonation Reactions

Sulfonation at the pyrazole C-4 position employs sulfur trioxide or oleum as the sulfonating agent. The reaction proceeds at elevated temperatures (100-160°C) and typically provides yields of 55-70% [26]. The resulting pyrazole-4-sulfonic acid derivatives represent important intermediates for sulfonamide synthesis and serve as precursors for various bioactive compounds [26] [27].

Sulfonamide Functionalization Strategies for Bioactivity Modulation

Sulfonamide functionalization represents a pivotal strategy in medicinal chemistry for enhancing the biological activity and pharmacological properties of organic compounds [26] [28]. The incorporation of sulfonamide groups into molecular frameworks frequently results in improved potency, selectivity, and drug-like properties [29] [30].

Direct Amidation Approaches

Direct amidation using sulfonyl chlorides constitutes the most straightforward method for sulfonamide formation. This reaction employs triethylamine or similar bases to neutralize the hydrogen chloride generated during the reaction [26] [27]. The process typically proceeds under mild conditions (room temperature to 50°C) and provides excellent yields (75-95%) with broad functional group tolerance [26].

The reaction mechanism involves nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride, followed by elimination of chloride [27]. The high efficiency of this transformation makes it the preferred method for introducing sulfonamide functionality in pharmaceutical synthesis [28].

Reductive Amination Strategies

Reductive amination offers an alternative approach for sulfonamide synthesis, particularly valuable when starting from aldehyde or ketone precursors [28] [31]. This method employs sodium borohydride or sodium cyanoborohydride as reducing agents, typically providing yields of 60-85% [31]. The reaction proceeds through imine formation followed by reduction, allowing for the introduction of diverse alkyl and aryl substituents [28].

The bioactivity enhancement achieved through reductive amination approaches is generally moderate, as the method primarily introduces simple alkyl chains rather than complex pharmacophores [31]. However, the mild reaction conditions and broad substrate scope make this strategy valuable for library synthesis and structure-activity relationship studies [28].

Copper-Catalyzed Coupling Methods

Copper-catalyzed coupling reactions provide access to sulfonamide derivatives through cross-coupling of aryl halides with sulfonamide nucleophiles [27] [31]. These reactions employ copper iodide as catalyst in combination with appropriate ligands, typically requiring 8-24 hours for completion and providing variable yields (45-80%) depending on the substrate [31].

The bioactivity enhancement achieved through copper-catalyzed methods is variable, reflecting the diverse structural modifications possible through this approach [31]. The ability to introduce complex aryl substituents makes this strategy particularly valuable for optimizing pharmacological properties [27].

Click Chemistry Applications

Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for sulfonamide functionalization [29] [32]. This methodology employs copper(I) or ruthenium(II) catalysts to facilitate the cycloaddition reaction, typically proceeding with high yields (70-90%) and excellent regioselectivity [32].

The bioactivity enhancement achieved through click chemistry approaches is typically high, as the method allows for the introduction of triazole rings and diverse functional groups that can interact favorably with biological targets [29]. The reaction's reliability and functional group tolerance make it particularly attractive for medicinal chemistry applications [32].

Mannich Reaction Modifications

Mannich reactions provide access to amino-functionalized sulfonamide derivatives through three-component condensation reactions involving formaldehyde, amines, and sulfonamide substrates [30] [33]. These reactions typically employ acid catalysts and proceed under mild conditions, providing yields of 55-75% [33].

The bioactivity enhancement achieved through Mannich modifications is generally moderate, as the method primarily introduces aminoalkyl substituents [30]. However, the structural diversity accessible through this approach makes it valuable for exploring structure-activity relationships in sulfonamide-containing compounds [33].

Suzuki-Miyaura Coupling Strategies

Suzuki-Miyaura coupling reactions enable the introduction of aryl and heteroaryl substituents into sulfonamide frameworks through palladium-catalyzed cross-coupling of boronic acids with aryl halides [28] [31]. These reactions typically employ tetrakis(triphenylphosphine)palladium as catalyst and provide yields of 50-85% depending on the coupling partners [31].

XLogP3

0.2

Dates

Last modified: 08-19-2023

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